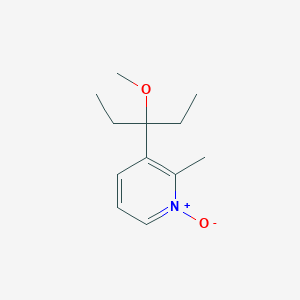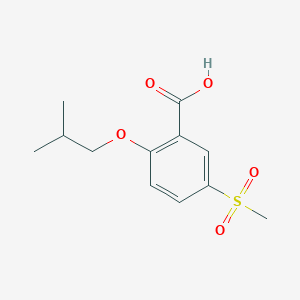
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid
Vue d'ensemble
Description
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid is an organic compound with the molecular formula C12H16O5S It is a derivative of benzoic acid, characterized by the presence of an isobutoxy group and a methanesulfonyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Esterification: The initial step involves the esterification of benzoic acid with isobutanol in the presence of a strong acid catalyst, such as sulfuric acid, to form isobutyl benzoate.
Sulfonation: The isobutyl benzoate is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base, such as pyridine, to introduce the methanesulfonyl group.
Hydrolysis: Finally, the ester group is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Applications De Recherche Scientifique
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfonyl groups.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid involves its interaction with molecular targets through its functional groups. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The isobutoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isobutoxy-5-methylsulfonyl-benzoic acid: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
2-Isobutoxy-5-chlorosulfonyl-benzoic acid: Contains a chlorosulfonyl group, which may exhibit different reactivity and applications.
2-Isobutoxy-5-nitrobenzoic acid: Features a nitro group, leading to distinct chemical and biological properties.
Uniqueness
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid is unique due to the presence of both isobutoxy and methanesulfonyl groups, which confer specific reactivity and potential applications not shared by its analogs. Its combination of functional groups makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Formule moléculaire |
C12H16O5S |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C12H16O5S/c1-8(2)7-17-11-5-4-9(18(3,15)16)6-10(11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) |
Clé InChI |
UBMIMAAEPDNDIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Azepino[4,5-b]quinoline, 2,3,4,5-tetrahydro-11-methyl-](/img/structure/B8596457.png)
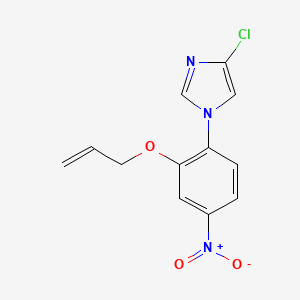
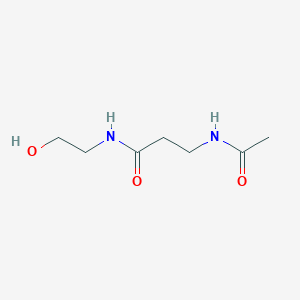

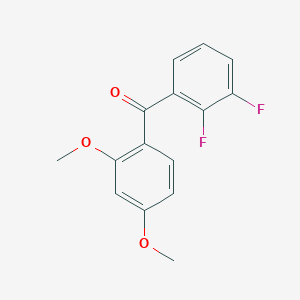
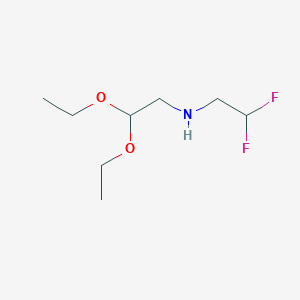
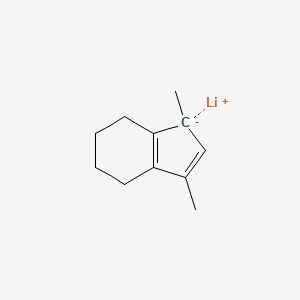
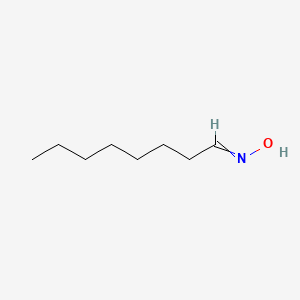
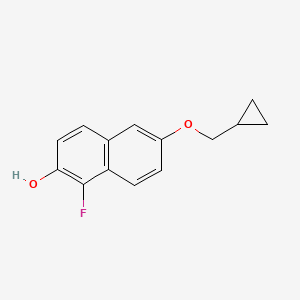
![2-Methyl-1-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8596517.png)
![[2-(3-Chlorophenyl)-1,3,4-oxadiazol-5-yl]-3-nitrobenzene](/img/structure/B8596522.png)
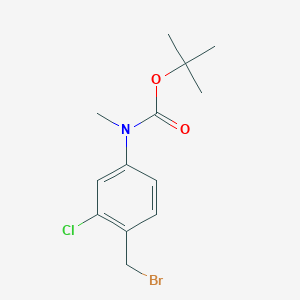
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-methylphenyl)methylene]-](/img/structure/B8596549.png)
